molecular formula C20H16O2 B291390 [1,1'-Biphenyl]-4-yl 2-methylbenzoate

[1,1'-Biphenyl]-4-yl 2-methylbenzoate

Cat. No.: B291390
M. Wt: 288.3 g/mol
InChI Key: TYMPPMXXDMOKBH-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl 2-methylbenzoate is a biphenyl-based ester derivative featuring a 2-methylbenzoate moiety linked to the para-position of a biphenyl scaffold. The compound’s structure combines aromatic rigidity (from the biphenyl system) with the steric and electronic effects of the methyl group at the ortho position of the benzoate ring.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-phenylphenyl) 2-methylbenzoate

InChI

InChI=1S/C20H16O2/c1-15-7-5-6-10-19(15)20(21)22-18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3

InChI Key

TYMPPMXXDMOKBH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

(a) 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl Benzoates (Compounds 2a-s)

These derivatives, reported in , feature a 2-oxoethyl spacer between the biphenyl and benzoate groups. Unlike [1,1'-Biphenyl]-4-yl 2-methylbenzoate, the oxoethyl group introduces conformational flexibility, which may enhance binding to enzymatic targets like tyrosinase. For example, compound 2r (a pyridinecarboxylate analogue) exhibited potent tyrosinase inhibition (IC₅₀ = 0.8 μM), attributed to its planar heteroaromatic system .

(b) Ethyl 4-[([1,1'-Biphenyl]-4-ylcarbonyl)amino]benzoate (CAS 127442-06-2)

This compound replaces the ester linkage with an amide group. Amides generally exhibit greater hydrolytic stability compared to esters, which could improve pharmacokinetic properties.

(c) Methyl 4'-Methyl-[1,1'-Biphenyl]-2-carboxylate ()

Here, the methyl group is positioned on the distal biphenyl ring rather than the benzoate. This para-substitution increases molecular symmetry, likely enhancing crystallinity. Such positional isomerism can significantly affect melting points and solubility .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The molecular weight of the target compound (~288 g/mol) is comparable to ethyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate (349 g/mol).
  • Melting Points : Symmetrical derivatives (e.g., methyl 4'-methylbiphenyl-2-carboxylate) typically exhibit higher melting points (>150°C) due to efficient crystal packing, whereas flexible oxoethyl derivatives (e.g., 2a-s) show lower melting ranges (80–120°C) .

Tabulated Comparison of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Property/Activity Reference
This compound 2-methylbenzoate, biphenyl ~288 Moderate lipophilicity Inferred
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoate (2r) Pyridinecarboxylate, oxoethyl 337.34 Tyrosinase IC₅₀ = 0.8 μM
Ethyl 4-[biphenyl-4-ylcarbonyl)amino]benzoate Amide, biphenyl 349.39 High hydrolytic stability
Methyl 4'-methylbiphenyl-2-carboxylate 4'-methyl, biphenyl 242.29 High crystallinity (mp >150°C)

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